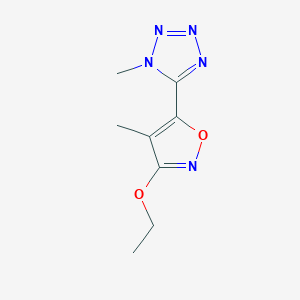

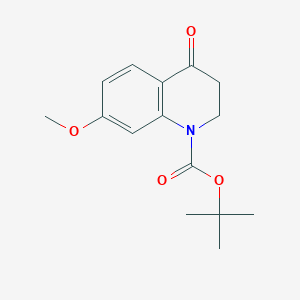

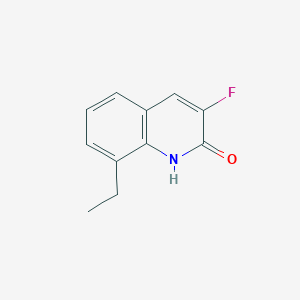

N3-乙基吡啶-2,3-二胺

描述

Synthesis Analysis

The synthesis of N3-ethylpyridine-2,3-diamine and related compounds typically involves reactions that introduce or modify the amine groups on a pyridine ring. For example, the synthesis of related compounds often involves palladium-catalyzed aryl amination starting from primary amines or 2-aminopyridines, leading to a variety of 2,2′-bipyridylamines, which suggests potential pathways for synthesizing N3-ethylpyridine-2,3-diamine derivatives (Schareina et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to N3-ethylpyridine-2,3-diamine often features planar configurations of the pyridine ring, with amine groups that may participate in intramolecular and intermolecular interactions. For instance, studies on related compounds have highlighted the presence of strong intramolecular hydrogen bonding between acyl NH of one ring and the pyridine N-1 of the other ring, influencing the compound's conformation and reactivity (Palmans et al., 2010).

Chemical Reactions and Properties

N3-ethylpyridine-2,3-diamine and structurally similar compounds participate in various chemical reactions that can be influenced by the presence of the amine groups. These reactions include coordination with metals to form complexes, which can significantly alter the chemical and physical properties of the compound. For example, nickel complexes with aminopyridine ligands show catalytic activity in ethylene oligomerization, demonstrating the potential reactivity of similar compounds (Kryatov et al., 2002).

Physical Properties Analysis

The physical properties of N3-ethylpyridine-2,3-diamine, such as solubility, melting point, and boiling point, would be influenced by its molecular structure and the nature of its amine groups. Compounds with similar structures have been shown to form low-melting trihydrates, indicating that N3-ethylpyridine-2,3-diamine might also exhibit unique physical characteristics under certain conditions (Born et al., 1995).

Chemical Properties Analysis

The chemical properties of N3-ethylpyridine-2,3-diamine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly influenced by the amine groups. The presence of these functional groups makes the compound a potential ligand for metal ions, forming complexes with various chemical behaviors. Studies on related compounds have demonstrated the importance of the amine functionality in binding with metals, affecting the compound's stability and reactivity (Goher et al., 1998).

科学研究应用

催化和化学反应

N3-乙基吡啶-2,3-二胺在各种催化和化学反应中得到了探讨。例如,包含这种化合物的席夫碱被用于合成钌(II)配合物,在芳香酮的转移氢化反应中作为催化剂,实现了高达99%的转化率(Aydemir et al., 2010)。此外,结构类似的双胺被用作有机催化剂,用于碳-碳键形成,表明氮原子的邻近性和碱性对催化活性至关重要(Climent等,2007)。

生物化学和分子化学

在生物化学和分子化学领域,N3-乙基吡啶-2,3-二胺衍生物显示出了有希望的结果。例如,铂-吖啶硫脲共轭物中的双胺非离去基团被研究其对DNA损伤和细胞毒性的影响,某些构型显示出显著的抗癌潜力(Guddneppanavar et al., 2007)。此外,涉及类似结构的配合物已被用于探索DNA中腺嘌呤-N3的铂化作用,挑战了传统对铂-DNA化学的理解,并为新型治疗方法提供了见解(Barry et al., 2005)。

材料科学和纳米技术

N3-乙基吡啶-2,3-二胺衍生物还在材料科学和纳米技术中找到了应用。例如,具有改进的发光性能的席夫碱Zn-Nd配合物被开发出来,展示了N3-乙基吡啶-2,3-二胺在微调Nd离子近红外发光中的作用(Lü等,2008)。此外,该化合物已被牵涉到金属-有机框架的合成和结构表征中,突出了其在创造具有吸附和发光等理想性能材料方面的多功能性(Xue et al., 2008)。

属性

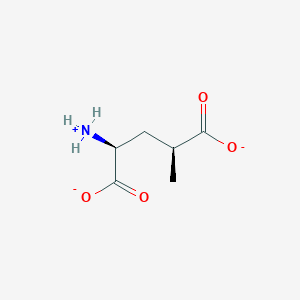

IUPAC Name |

3-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZAGSGOJBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。